Unambiguous MS Resolution via Mass Shift
L-Aspartyl-L-phenylalanine-d5 provides a +5 Da mass shift from the unlabeled analyte, which is a critical performance parameter for MS detection. This separation is larger than the +3 Da shift offered by the alternative deuterated analog Aspartame-d3. A larger mass difference reduces the risk of spectral overlap between the internal standard and the analyte's natural isotopic envelope (e.g., M+2 or M+3 peaks from 13C isotopes), enabling cleaner extracted ion chromatograms and more reliable peak integration, especially when analyzing trace levels of aspartame . The selection of a +5 Da shift is a deliberate procurement choice for methods requiring high specificity in complex matrices [1].
| Evidence Dimension | Molecular Weight Increase from Analyte |
|---|---|
| Target Compound Data | +5 Da (299.33 Da) |
| Comparator Or Baseline | Aspartame-d3: +3 Da (297.32 Da); Unlabeled Aspartame: 0 Da (294.30 Da) |
| Quantified Difference | Target compound provides a 2 Da larger mass shift compared to Aspartame-d3, and a 5 Da shift compared to the unlabeled analyte. |
| Conditions | Mass Spectrometry (MS) Detection; Molecular weight based on C14H13D5N2O5 for target and C14H15D3N2O5 for comparator |
Why This Matters
A larger mass shift provides superior resolution from the analyte's isotopic envelope, which is critical for accurate quantification in trace-level analysis.
- [1] WuXi AppTec. LC−MS生物分析中内标的使用考量. 2025. View Source
